![molecular formula C17H20BrN3 B1365028 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine CAS No. 883908-27-8](/img/structure/B1365028.png)
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
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Overview
Description
“2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is a compound with the empirical formula C19H22N2O . Another related compound is “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE” with the empirical formula C21H26N4O .
Molecular Structure Analysis
The molecular weight of “2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is 294.39 (free base basis) . For “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE”, the molecular weight is 350.468 .
Physical And Chemical Properties Analysis
The compound “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide” has a molecular weight of 385.501 Da and a mono-isotopic mass of 385.215424 Da .
Scientific Research Applications
Carbonic Anhydrase Inhibition
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine: has been identified as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA II and VII . These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions, playing a crucial role in various physiological processes. The compound’s ability to inhibit hCA can be leveraged for developing selective inhibitors for therapeutic applications, such as treating glaucoma, epilepsy, and certain types of edema.
Bone Resorption Prevention
This compound has shown promise as a novel inhibitor of resorptive bone loss . By inhibiting osteoclast-mediated bone resorption, it could potentially be used in the treatment of osteoporosis and other bone diseases where excessive bone degradation occurs. Its efficacy in preventing bone loss makes it a candidate for further research in bone health management.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-bromoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLHASFLNULCAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine |
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